N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
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Overview
Description
N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, a methylsulfanyl group, and a pyrrolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the hydroxy and methylsulfanyl groups through electrophilic aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a cyclization reaction involving an amide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the pyrrolidinone moiety can produce a secondary alcohol .
Scientific Research Applications
N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidinone moiety can participate in covalent bonding . These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE shares similarities with other compounds that have hydroxy, methylsulfanyl, and pyrrolidinone groups .
- **N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups and their spatial arrangement .
Uniqueness
The uniqueness of N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE lies in its ability to form multiple types of interactions with biological molecules, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-5-8-16(12-18(14)25-11-3-4-20(25)27)24-22(29)21(28)23-13-19(26)15-6-9-17(30-2)10-7-15/h5-10,12,19,26H,3-4,11,13H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOFQBYKLNCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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